2-(4,4-Difluoropiperidin-1-yl)benzoic acid is a chemical compound notable for its role as an intermediate in pharmaceutical synthesis. It features a benzoic acid moiety attached to a piperidine ring that is substituted with two fluorine atoms. This unique structure imparts distinct chemical properties, making it valuable in various scientific applications.
The compound can be synthesized through various chemical reactions involving readily available starting materials. It is commercially available and often used in research settings for the development of new pharmaceuticals and other chemical entities.
2-(4,4-Difluoropiperidin-1-yl)benzoic acid belongs to the class of piperidine derivatives and is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group.
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid typically involves several key steps:
In one reported method, 4-bromomethylbenzeneboronic acid pinacol ester reacts with 4,4-difluoropiperidine in the presence of potassium carbonate and dimethylformamide at elevated temperatures to yield the desired product. Industrial synthesis may involve large-scale reactions with optimized conditions to maximize yield and purity.
The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid can be represented as follows:
The compound has a molecular weight of approximately 239.26 g/mol. Its structural features include a piperidine ring with two fluorine substituents at the 4-position and a carboxylic acid group attached to a benzene ring.
2-(4,4-Difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions:
In synthetic applications, it has been noted that this compound can serve as a key intermediate for further transformations, enhancing its utility in organic synthesis .
The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets, which may modulate various biological pathways.
Research indicates that compounds containing difluorinated piperidine rings exhibit altered pharmacokinetics and biological activities compared to their non-fluorinated counterparts. This makes them particularly interesting for drug development purposes .
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its reactive functional groups. It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but may have limited solubility in water.
Further studies on the thermal stability and reactivity under various conditions are essential for understanding its practical applications in synthesis and biological systems .
2-(4,4-Difluoropiperidin-1-yl)benzoic acid has several significant applications:
Piperidine derivatives serve as privileged structural motifs due to their ability to modulate diverse biological targets through precise three-dimensional positioning. The incorporation of 2-(4,4-difluoropiperidin-1-yl)benzoic acid into kinase inhibitors exploits its capacity for ATP-competitive binding and allosteric regulation. For example, derivatives bearing this motif demonstrate high selectivity for oncogenic PI3Kα mutants (e.g., H1047R) over wild-type isoforms—a critical therapeutic objective to minimize metabolic toxicity. Structural analyses reveal that the gem-difluoro group induces a chair conformation that optimally positions the benzoic acid for hydrogen bonding with kinase hinge residues, while the fluorine atoms subtly perturb the electrostatic landscape of the binding pocket [4].
In PPI modulation, this scaffold addresses the historical challenge of targeting flat, hydrophobic interfaces. The difluoropiperidine moiety enhances ligand rigidity, enabling effective disruption of transient protein complexes reliant on "hot spot" interactions. Fragment-based drug discovery (FBDD) campaigns leverage the scaffold’s balanced polarity (clogP ~2.1) and moderate molecular weight (~275 g/mol) to generate lead compounds against traditionally "undruggable" PPIs. Its benzoic acid group further enables functionalization into prodrugs or conjugates, broadening therapeutic applicability [1] [3].
Table 1: Target Applications of 2-(4,4-Difluoropiperidin-1-yl)benzoic Acid Derivatives
Therapeutic Area | Target Class | Key Mechanism | Representative Compound |
---|---|---|---|
Oncology | PI3Kα H1047R | ATP-competitive inhibition | Pyridopyrimidinone conjugates [4] |
CNS Disorders | σ1 Receptor | Allosteric modulation | N-linked benzamide derivatives [7] |
Inflammation | Undisclosed PPI | Hot spot disruption | Fragment-derived inhibitors [3] |
Antiviral Therapy | Viral entry PPIs | Complex stabilization | Boronic ester hybrids [6] |
Conformational Effects and Steric Influence
The 4,4-gem-difluoro substitution on the piperidine ring imposes a pronounced chair conformation preference with axial fluorine orientation. This minimizes ring flipping and locks the nitrogen lone pair in an equatorial position, optimizing vectorial alignment with target binding sites. Comparative studies with non-fluorinated piperidines demonstrate a 5–10-fold affinity enhancement for σ1 receptor ligands, attributed to fluorine-induced pre-organization that reduces the entropic penalty of binding [7]. In PPI stabilizers, this rigidity enables precise mimicry of key α-helical or β-sheet residues, as validated in molecular dynamics simulations of inhibitor-protein complexes [3].
Table 2: Impact of Piperidine Fluorination on Binding Affinity
Piperidine Variant | Target | Ki (nM) | ΔΔG (kcal/mol) | Structural Effect |
---|---|---|---|---|
Piperidine | σ1R | 1531 | Reference | Flexible ring flip |
4,4-Difluoropiperidine | σ1R | 3.64 | -3.2 | Locked chair conformation [7] |
Piperazine | σ1R | 1531 | +0.1 | Enhanced basicity |
Metabolic Stability and Physicochemical Optimization
Fluorine atoms significantly enhance metabolic resistance by blocking cytochrome P450 oxidation sites. In vivo studies of 4,4-difluoropiperidine-containing compounds show extended half-lives (t₁/₂ > 4 hours) compared to non-fluorinated analogs (t₁/₂ < 1 hour), attributable to suppressed α-carbon hydroxylation. Additionally, the strong C–F bonds increase chemical stability under physiological pH conditions, maintaining compound integrity during oral absorption [6] [8]. The fluorine atoms also provide strategic lipophilicity modulation; while each fluorine adds ~0.25 log P units, the electron-withdrawing effect reduces basicity (pKa shift from 10.5 to 8.2), enhancing solubility and membrane permeability [8].
Synthetic Versatility and Derivative Design
The scaffold serves as a linchpin for modular synthesis via three primary routes:
The carboxylic acid functionality permits further derivatization to amides, esters, or acyl sulfonamides, expanding pharmacophore space. Patent literature highlights its integration into clinical candidates via these strategies, particularly in kinase inhibitors and neuro modulators [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1